molecular formula C24H23FO3 B2615663 Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate CAS No. 1374516-35-4

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate

Cat. No. B2615663
CAS RN: 1374516-35-4
M. Wt: 378.443
InChI Key: MVPXJFCFJUENKD-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate, also known as Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propionate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate in lab experiments is its potential to be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and toxicity to determine its suitability for clinical use. Additionally, it can be studied for its potential use in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders.

Synthesis Methods

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the reaction of 5-fluoro-2-(4-methylphenyl)benzaldehyde with 4-bromophenol in the presence of a base to form 5-fluoro-2-(4-methylphenyl)-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde. This intermediate is then reacted with methyl 3-bromopropionate in the presence of a base to form this compound 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate.

Scientific Research Applications

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FO3/c1-17-3-8-19(9-4-17)23-13-10-21(25)15-20(23)16-28-22-11-5-18(6-12-22)7-14-24(26)27-2/h3-6,8-13,15H,7,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPXJFCFJUENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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